molecular formula C21H25ClN2O2 B020781 8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol CAS No. 165739-71-9

8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol

Cat. No. B020781
M. Wt: 372.9 g/mol
InChI Key: RMNIHJQGNNEPGE-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that are significant in medicinal chemistry and material science due to their unique structural features and potential biological activities. The synthesis and study of such compounds are crucial for developing new pharmaceuticals and understanding molecular interactions at a fundamental level.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the Ritter reaction, alkylation, and hydrolysis processes to produce intermediates and final products with high specificity. An efficient one-pot process has been developed for related intermediates, emphasizing the importance of selective reactions and yield optimization in chemical synthesis (Guan, 2013).

Molecular Structure Analysis

Structural determination through crystallography has been pivotal in understanding the configuration and conformation of such compounds. For example, the molecular structures of similar compounds were elucidated using X-ray diffraction, revealing the boat shape of the cyclohepta ring and the positioning of methoxy and carbonitrile groups (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their functional groups and structural configuration. Studies on analogs have shown their potential as inhibitors in biochemical pathways, highlighting the impact of specific substitutions on their biological activity (Afonso et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application of these compounds in pharmaceutical formulations. The crystal structure of related molecules has shown no strong hydrogen bonds despite the presence of secondary NH groups, which is an interesting feature for further exploration (Bhatt & Desiraju, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for forming derivatives, are essential for the compound's applications. For instance, the synthesis of analogs with modifications at specific positions on the molecule has provided insights into their reactivity and potential as pharmacologically active agents (Afonso et al., 1999).

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities of Proton Pump Inhibitors

A study focused on omeprazole, a proton pump inhibitor, discusses novel synthesis methods and the characterization of pharmaceutical impurities, providing insights into the development of compounds with similar functionalities. This research highlights the importance of understanding the synthesis process and impurities in developing pharmaceuticals, which could be relevant for compounds like the one (S. Saini et al., 2019).

Cytochrome P450 Enzyme Inhibition

Research reviewing the selectivity of chemical inhibitors for Cytochrome P450 (CYP) isoforms in human liver microsomes provides insight into drug metabolism and potential drug-drug interactions. Understanding the selectivity of inhibitors is crucial for predicting metabolic pathways and interactions, which may relate to research on new compounds (S. C. Khojasteh et al., 2011).

Nucleophilic Aromatic Substitution Reactions

A study on the nucleophilic aromatic substitution of the nitro-group with piperidine demonstrates key reactions that could be applied in the synthesis and modification of complex organic compounds, including the one mentioned. These reactions are fundamental in organic chemistry and pharmaceutical synthesis (F. Pietra & D. Vitali, 1972).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including compounds with functionalities similar to the one , have been explored for their anticorrosive properties. This research area might offer insights into the potential industrial applications of such compounds, emphasizing the role of molecular structure in their effectiveness (C. Verma et al., 2020).

properties

IUPAC Name

13-chloro-6-methoxy-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c1-24-9-7-16(8-10-24)21(25)19-6-5-17(22)11-14(19)3-4-15-12-18(26-2)13-23-20(15)21/h5-6,11-13,16,25H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNIHJQGNNEPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593321
Record name 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol

CAS RN

165739-71-9
Record name 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol
Reactant of Route 2
Reactant of Route 2
8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol
Reactant of Route 3
8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol
Reactant of Route 4
8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol
Reactant of Route 5
8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol
Reactant of Route 6
Reactant of Route 6
8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol

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